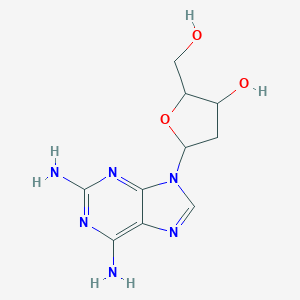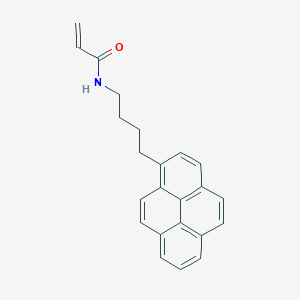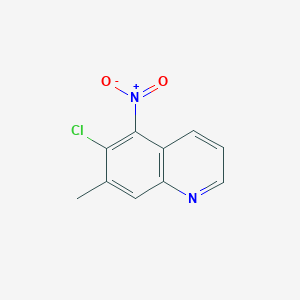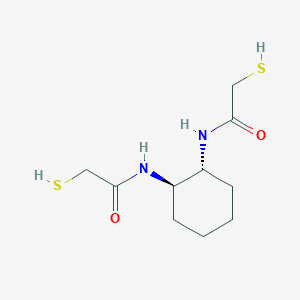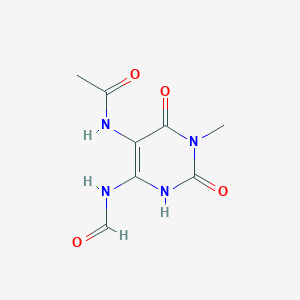
Tempamine
Overview
Description
Tempamine is a piperidine nitroxide . It is also known as 4-Amino-2,2,6,6-tetramethylpiperidine-1-oxyl . The empirical formula is C9H19N2O . Its CAS number is 14691-88-4 .
Synthesis Analysis
While specific synthesis methods for Tempamine were not found in the search results, general methods for synthesizing amines, which Tempamine is a type of, involve reduction of nitriles or amides and nitro compounds .
Molecular Structure Analysis
Tempamine’s molecular weight is 171.26 . Its molecular formula is C9H20N2O . More detailed structural analysis would require advanced techniques such as X-ray crystallography .
Physical And Chemical Properties Analysis
Tempamine is a solid at room temperature . Its melting point is approximately 0°C . More detailed physical and chemical properties would require advanced analysis techniques .
Scientific Research Applications
Effect on Metalloproteins in Human Red Blood Cells
Tempamine has been studied for its effects on metalloproteins in human red blood cells . The research investigated the impact of Tempamine on hemoglobin, superoxide dismutase, catalase, and lactate dehydrogenase . The results showed that Tempamine increased superoxide dismutase activity, oxidized hemoglobin to methemoglobin, and slightly decreased the catalase activity of red blood cells treated with it .
Antioxidant and Prooxidative Effects
Tempamine has both antioxidant and prooxidative effects in human red blood cells . It does not initiate the oxidation of proteins and lipids in the membranes of human red blood cells .
Effect on Doxorubicin (DOX) and Hydrogen Peroxide (H2O2) Cytotoxicity
Tempamine has been studied for its effect on doxorubicin (DOX) and hydrogen peroxide (H2O2) cytotoxicity in immortalized B14 cells, a model for neoplastic phenotype . At concentrations lower than 200 μmol/L, Tempamine decreased DOX cytotoxicity, while at concentrations higher than 200 μmol/L, it enhanced DOX cytotoxicity .
Amelioration of Hydrogen Peroxide Cytotoxicity
Unlike other piperidine nitroxides, Tempamine ameliorated hydrogen peroxide cytotoxicity . However, it did not influence TBARS stimulated by hydrogen peroxide .
Influence on Doxorubicin-Induced Lipid Peroxidation
Tempamine was the only nitroxide that did not influence DOX-induced lipid peroxidation . This suggests that Tempamine’s performance varies depending on its concentration and conditions of oxidative stress .
Effect on Chronic Cellular Oxidative Stress
Tempamine has been studied for its effects on SH-SY5Y cells transfected with the human tau protein (TAU cells), a model of chronic cellular oxidative stress .
Future Directions
Tempamine has been studied for its effect on doxorubicin (DOX) and hydrogen peroxide (H2O2) cytotoxicity in cell cultures . It has also been studied for its potential use in nanoparticle-based drug delivery systems to overcome the blood–brain barrier . These studies suggest that Tempamine could have potential applications in the medical field.
Mechanism of Action
Target of Action
Tempamine is a type of piperidine nitroxide . It primarily interacts with metalloproteins such as hemoglobin, superoxide dismutase, and catalase in red blood cells . These proteins play crucial roles in oxygen transport, antioxidant defense, and the breakdown of hydrogen peroxide in the body, respectively .
Mode of Action
Tempamine, like other nitroxides, has antioxidant properties . It reacts with many types of radicals, including alkyl and peroxyl radicals . In certain situations, it may exhibit pro-oxidant activity, mainly due to the formation of oxoammonium cations as products of their oxidation .
Biochemical Pathways
Tempamine affects the biochemical pathways involving the metalloproteins it interacts with. For instance, it influences the antioxidant defense pathway by interacting with superoxide dismutase, an enzyme that catalyzes the dismutation of superoxide into oxygen and hydrogen peroxide . .
Result of Action
Tempamine’s antioxidant properties can lead to various molecular and cellular effects. For instance, it can help protect cells from oxidative stress . In some cases, it may exhibit pro-oxidant activity, which could potentially lead to cellular damage . The exact effects of Tempamine depend on various factors, including its concentration and the specific conditions of oxidative stress .
Action Environment
The action, efficacy, and stability of Tempamine can be influenced by various environmental factors. For instance, the pH of the environment can affect its antioxidant or pro-oxidant activity . Additionally, factors such as temperature and the presence of other molecules can also influence its action.
properties
InChI |
InChI=1S/C9H19N2O/c1-8(2)5-7(10)6-9(3,4)11(8)12/h7H,5-6,10H2,1-4H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXUHDYTLNCYQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1[O])(C)C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0065808 | |
| Record name | 1-Piperidinyloxy, 4-amino-2,2,6,6-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tempamine | |
CAS RN |
14691-88-4 | |
| Record name | 4-Amino-2,2,6,6-tetramethylpiperidine-1-oxyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14691-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tempamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014691884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Piperidinyloxy, 4-amino-2,2,6,6-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-2,2,6,6-tetramethylpiperidine 1-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.202 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








